N(epsilon)-Dichloroacetyllysine
Description
N(epsilon)-Dichloroacetyllysine is a chemically modified lysine derivative in which a dichloroacetyl group (–CO–CCl₂) is attached to the epsilon (ε) amino group of the lysine side chain. This modification introduces significant electrophilicity and steric bulk compared to natural lysine or its acetylated analogs.
Properties
CAS No. |
92145-83-0 |
|---|---|
Molecular Formula |
C8H14Cl2N2O3 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2,2-dichloroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H14Cl2N2O3/c9-6(10)7(13)12-4-2-1-3-5(11)8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)/t5-/m0/s1 |
InChI Key |
LKTREGZQOAGANC-YFKPBYRVSA-N |
SMILES |
C(CCNC(=O)C(Cl)Cl)CC(C(=O)O)N |
Isomeric SMILES |
C(CCNC(=O)C(Cl)Cl)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)C(Cl)Cl)CC(C(=O)O)N |
Synonyms |
N(6)-2ClAcLys N(epsilon)-(dichloroacetyl)lysine N(epsilon)-dichloroacetyllysine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, functional groups, and applications of N(epsilon)-Dichloroacetyllysine with related compounds:
Key Observations:
Electrophilicity : The dichloroacetyl group in this compound and Dichlormid introduces greater electrophilicity compared to the acetyl group in N6-Acetyllysine. This could enhance reactivity in nucleophilic environments, such as enzyme active sites .
Steric Effects : The dichloroacetyl group’s bulkiness may hinder interactions in biological systems compared to the smaller acetyl group in N6-Acetyllysine.
Biological Stability: Dichloroacetylated compounds (e.g., Dichlormid) are known for their stability under physiological conditions, suggesting similar traits for this compound .
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